molecular formula C15H24 B1253691 (+)-alpha-Longipinene CAS No. 5989-08-2

(+)-alpha-Longipinene

Cat. No.: B1253691
CAS No.: 5989-08-2
M. Wt: 204.35 g/mol
InChI Key: HICYDYJTCDBHMZ-COMQUAJESA-N
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Description

Contextualization within Natural Product Research

Natural products have long been a cornerstone of drug discovery and chemical biology, providing a rich source of complex and biologically active molecules. Sesquiterpenes, including (+)-α-longipinene, are biosynthesized in a wide array of organisms, from plants to fungi. nih.govnih.gov They are often components of essential oils and are responsible for the characteristic aromas of many plants. mdpi.com For instance, (+)-α-longipinene has been identified in various plant species, including chili peppers (Capsicum annuum), Teucrium species, and Cannabis sativa. It is also found in the essential oils of plants like Pinus koraiensis and has been isolated from gum turpentine (B1165885) oil. foreverest.net The study of such compounds is crucial for understanding the chemical ecology of these organisms and for exploring their potential applications.

The biosynthesis of sesquiterpenes is a testament to nature's chemical ingenuity. It begins with the precursor molecule farnesyl diphosphate (B83284) (FPP). mdpi.com Enzymes known as terpene synthases (TPSs) then catalyze complex cyclization and rearrangement reactions to produce the vast array of sesquiterpene skeletons. mdpi.comacs.org In the case of (+)-α-longipinene, the enzyme α-longipinene synthase facilitates its formation from FPP. smolecule.comwikipedia.org

Historical Perspectives on its Discovery and Elucidation

The journey to understanding the structure of (+)-α-longipinene is intertwined with the broader history of terpene chemistry. The initial isolation and characterization of terpenes were often challenging due to their complex structures and the presence of closely related isomers in natural extracts. The structural elucidation of polycyclic sesquiterpenes like (+)-α-longipinene relied on a combination of classical chemical degradation methods and, later, advanced spectroscopic techniques.

Modern methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (including 1D and 2D techniques like COSY, HSQC, and HMBC), High-Resolution Mass Spectrometry (HRMS), and single-crystal X-ray diffraction have been instrumental in definitively confirming the intricate three-dimensional structure of these molecules. mdpi.com The IUPAC name for (+)-α-longipinene is (1R,2S,7R,8R)-2,6,6,9-tetramethyltricyclo[5.4.0.0²,⁸]undec-9-ene. Its unique tricyclic framework distinguishes it from many other sesquiterpenes.

Significance of Polycyclic Sesquiterpenes in Chemical Biology

Polycyclic sesquiterpenes represent a fascinating area of study in chemical biology due to their complex architectures and diverse biological activities. These compounds often serve as valuable molecular probes to investigate biological pathways and as starting points for the development of new therapeutic agents. The rigid, three-dimensional structures of polycyclic sesquiterpenes allow for specific interactions with biological macromolecules, leading to a range of effects.

Research into the biological activities of (+)-α-longipinene has revealed its potential in various areas. For example, studies have indicated its involvement in anti-inflammatory processes by reducing the production of inflammatory cytokines. Furthermore, investigations into longipinenes derived from Santolina viscosa have shown their potential biocidal activity. mdpi.com The ability of microorganisms like Aspergillus niger to functionalize the (+)-α-longipinene skeleton through regioselective oxidation opens up avenues for creating novel terpenoid derivatives with potentially enhanced or new biological properties. smolecule.com This highlights the synergy between natural product chemistry and biocatalysis in generating chemical diversity.

The intricate structures of polycyclic sesquiterpenes also present significant challenges and opportunities for synthetic organic chemistry. The total synthesis of these molecules is often a benchmark for the development of new synthetic methodologies. scielo.br

Chemical and Physical Properties of (+)-α-Longipinene

PropertyValueSource
Molecular Formula C₁₅H₂₄ nih.gov
Molecular Weight 204.35 g/mol nih.gov
Appearance Colorless, viscous liquid
Boiling Point 244-246 °C chemicalbook.com
Density 0.915 g/mL at 20 °C chemicalbook.comsigmaaldrich.com
Optical Activity [α]20/D +25±1°
Refractive Index n20/D 1.493 sigmaaldrich.com
Flash Point 92 °C (closed cup) sigmaaldrich.com
CAS Number 5989-08-2 chemicalbook.comsigmaaldrich.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,2S,7R,8R)-2,6,6,9-tetramethyltricyclo[5.4.0.02,8]undec-9-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24/c1-10-6-7-11-13-12(10)15(11,4)9-5-8-14(13,2)3/h6,11-13H,5,7-9H2,1-4H3/t11-,12+,13-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HICYDYJTCDBHMZ-COMQUAJESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC2C3C1C2(CCCC3(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC[C@@H]2[C@@H]3[C@H]1[C@]2(CCCC3(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30975297
Record name alpha-Longipinene
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Molecular Weight

204.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5989-08-2
Record name α-Longipinene
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Longipinene
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha-Longipinene
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Record name .ALPHA.-LONGIPINENE
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Natural Occurrence and Ecological Distribution

Plant Sources and Biodiversity

The distribution of (+)-alpha-Longipinene is vast, with significant concentrations found in the essential oils and volatile emissions of numerous plants.

Conifers are well-documented sources of this compound. In Scots Pine (Pinus sylvestris), this sesquiterpene is a known constituent of its wood and is also present in the volatile blend emitted by the tree, which can be altered in response to herbivorous insect egg deposition. Similarly, Norway Spruce (Picea abies) produces this compound as part of its induced defense response to stressors that mimic herbivore attacks, such as treatment with methyl jasmonate. In an enzymatic assay with Norway spruce, alpha-longipinene was found to constitute approximately 15% of the total products.

Table 1: Occurrence of this compound in Coniferous Species

SpeciesPlant PartNoteworthy Findings
Pinus sylvestris (Scots Pine)Wood, NeedlesVolatile blend changes upon insect egg deposition.
Picea abies (Norway Spruce)StemProduction is induced by methyl jasmonate treatment.

Table 2: Occurrence of this compound in Aromatic Plants

SpeciesPlant PartNoteworthy Findings
Artemisia annua (Sweet Wormwood)Aerial partsIdentified as a component of its essential oil.
Santolina viscosaAerial partsSource of various longipinene derivatives.
Eugenia rottlerianaNot specifiedBelongs to the Myrtaceae family, known for sesquiterpene production.

This compound is also present in some agricultural crops. It has been identified as a secondary metabolite in chili peppers (Capsicum annuum), contributing to the plant's defense profile. The leaves of guava (Psidium guajava), a member of the Myrtaceae family, are known to contain a variety of sesquiterpenes, and while specific quantitative data for this compound is limited, its presence is consistent with the chemical profile of the family.

Table 3: Occurrence of this compound in Agricultural Crops

SpeciesPlant PartNoteworthy Findings
Capsicum annuum (Chili Pepper)Not specifiedContributes to the plant's secondary metabolite defense system.
Psidium guajava (Guava)LeavesPart of the complex mixture of sesquiterpenes in the leaves.

The occurrence of this compound extends to other botanical families. Within the Asteraceae family, it has been found in species like Monticalia andicola and is a component of the volatile organic compounds with allelopathic properties in Ailanthus altissima. The Myrtaceae family, which includes Psidium guajava and Eugenia rottleriana, is generally rich in sesquiterpenes. Similarly, the Lauraceae family is known for producing a wide array of volatile compounds, including various sesquiterpenes, although specific quantitative data for this compound is not consistently reported across all genera.

Table 4: Occurrence of this compound in Other Botanical Families

FamilyExample SpeciesNoteworthy Findings
AsteraceaeMonticalia andicola, Ailanthus altissimaFound in essential oils and contributes to allelopathic effects.
MyrtaceaePsidium guajava, Eugenia rottlerianaA common family for sesquiterpene production.
LauraceaeVariousKnown for a diversity of volatile sesquiterpenes.

Biosynthetic Origin and Environmental Factors Influencing Accumulation

The biosynthesis of this compound originates from the terpene synthesis pathway. The precursor molecule, (2E,6E)-farnesyl-diphosphate, is converted into this compound by the enzyme alpha-longipinene synthase (EC 4.2.3.80). This enzymatic reaction involves a complex series of cyclizations and rearrangements.

The accumulation of this compound in plants is not static and can be influenced by a variety of environmental factors. Abiotic stressors such as ultraviolet (UV) radiation, drought, and salinity have been shown to regulate the biosynthesis of terpenes in plants. For instance, UV-B radiation can modulate the expression of genes encoding terpene synthases, leading to changes in the composition of volatile compounds. While direct studies on the specific effects of these factors on this compound are limited, the general principles of stress-induced terpenoid production suggest that its accumulation is likely to be dynamic and responsive to environmental cues.

Role in Interspecies Interactions

This compound plays a significant role in mediating interactions between plants and other organisms in their ecosystem. Its volatile nature allows it to act as a chemical signal in various contexts.

One of its key roles is in plant defense. It has been identified as an insect repellent and antifeedant. For example, some longipinane derivatives have shown significant antifeedant activity against herbivorous insects like Spodoptera littoralis and Myzus persicae. The presence of this compound in the volatile emissions of plants can deter herbivores from feeding, thus protecting the plant from damage.

Furthermore, this compound exhibits allelopathic properties, meaning it can influence the growth and development of neighboring plants. It has been identified as a component of volatile organic compounds with allelopathic effects, which can inhibit the germination and growth of competing plant species. This chemical interference can provide a competitive advantage to the plant producing it. The compound may also play a role in defending plants against pathogens, a common function of many plant secondary metabolites.

Plant Defense Mechanisms Against Herbivory

Plants have developed a sophisticated arsenal of chemical defenses to deter herbivores, and sesquiterpenes like this compound are integral to these strategies. While direct studies on the antifeedant properties of this compound are limited, research on closely related compounds and the general role of terpenes provide insight into its defensive functions.

Volatile organic compounds (VOCs), including sesquiterpenes, are released from plant tissues upon damage by herbivores. These emissions can act as direct deterrents, repelling insects or reducing their feeding activity. Furthermore, these volatiles can serve as indirect defense mechanisms by attracting natural enemies of the herbivorous insects, such as predators and parasitoids.

Research on longipinane derivatives, which are structurally related to longipinene, has demonstrated significant antifeedant activity against various insect pests, including Spodoptera littoralis (Egyptian cotton leafworm) and Myzus persicae (green peach aphid) researchgate.net. This suggests that the core structure of longipinene is a key factor in its defensive capabilities. While these studies focus on derivatives, they provide a strong indication of the potential role of the parent compound, this compound, in plant defense.

Table 1: Antifeedant Activity of Longipinane Derivatives

CompoundInsect SpeciesActivity
Longipinane Derivative 1Spodoptera littoralisSignificant antifeedant activity
Longipinane Derivative 1Myzus persicaeActive
Longipinane Derivative 2Spodoptera littoralisStrong antifeedant activity
Longipinane Derivative 3Spodoptera littoralisSignificant antifeedant activity
Longipinane Derivative 4Spodoptera littoralisToxic

Source: Data compiled from research on longipinane derivatives. researchgate.net

Allelopathic Effects on Plant Growth

Allelopathy is a biological phenomenon where one plant inhibits the growth of another through the release of chemical compounds. Terpenoids are a major class of allelochemicals known for their phytotoxic effects, which can include inhibition of seed germination and seedling growth.

While specific studies focusing solely on the allelopathic effects of this compound are not widely available, research on essential oils containing this compound and on related terpenes provides valuable insights. For instance, studies on the phytotoxic effects of various essential oils rich in monoterpenes and sesquiterpenes have shown significant inhibitory effects on the germination and root growth of model plant species like Lactuca sativa (lettuce).

Interestingly, a study on the antifeedant activity of longipinane derivatives found that these compounds did not exhibit any phytotoxic effects on Lactuca sativa researchgate.net. This finding suggests that the allelopathic potential of longipinene-related compounds may be selective and dependent on the specific compound and target plant species. The lack of phytotoxicity in this context could be an advantageous trait, allowing for its use in plant defense without harming the host plant itself.

Volatile Emissions and Chemosignaling

As a volatile organic compound, this compound plays a crucial role in chemical signaling within and between organisms. Plants release a complex blend of VOCs in response to both biotic and abiotic stresses. These emissions can serve as signals to neighboring plants, priming their defenses against potential threats.

Beyond plant-plant signaling, the volatile nature of this compound is fundamental to its role in insect chemical communication, as will be detailed in the following section.

Pheromonal Components (e.g., Asian Longhorn Beetle)

One of the most well-documented ecological roles of this compound is its function as a pheromone component for the Asian Longhorn Beetle (Anoplophora glabripennis), a highly invasive and destructive pest of hardwood trees.

Research has identified this compound as a major component of a female-produced volatile pheromone in this species. researchgate.netresearchgate.netnih.gov This pheromone is attractive to both male and female beetles, suggesting it may function as an aggregation pheromone, drawing beetles to a suitable host tree for mating and feeding.

Studies using Y-tube olfactometer assays have demonstrated the significant attraction of both sexes of the Asian Longhorn Beetle to this compound. researchgate.netresearchgate.netnih.gov Field trapping experiments have further confirmed its effectiveness, with traps baited with a blend containing α-longipinene capturing significantly more beetles than control traps. researchgate.netresearchgate.netnih.gov

The attraction to α-longipinene can be synergistically enhanced by other minor sesquiterpene components, such as α-cubebene and β-caryophyllene. researchgate.netresearchgate.netnih.gov Dose-response experiments have indicated that higher doses of α-longipinene are more attractive to the beetles. researchgate.netresearchgate.netnih.gov This detailed understanding of the pheromonal activity of this compound is crucial for developing effective monitoring and management strategies for this invasive pest.

Table 2: Pheromonal Activity of this compound on the Asian Longhorn Beetle

Experimental SetupFinding
Y-tube olfactometerSignificant attraction of both male and female beetles.
Field trappingTraps baited with α-longipinene blends captured significantly more beetles.
Dose-response experimentsHigher doses of α-longipinene were more attractive.
Pheromone blend analysisAttraction is synergistically enhanced by minor components like α-cubebene and β-caryophyllene.

Source: Data compiled from studies on the Asian Longhorn Beetle pheromone. researchgate.netresearchgate.netnih.gov

Biosynthetic Pathways and Enzymatic Mechanisms

Precursor Formation: Farnesyl Diphosphate (B83284) (FPP)

All sesquiterpenes, including (+)-alpha-longipinene, originate from the C15 isoprenoid precursor, farnesyl diphosphate (FPP), also known as farnesyl pyrophosphate. wikipedia.orgkegg.jpmdpi.com FPP itself is synthesized from the fundamental five-carbon building blocks, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.govechelon-inc.com

The biosynthesis of IPP and DMAPP occurs via two primary pathways: the mevalonate (B85504) (MVA) pathway, which is active in the cytoplasm of eukaryotes, fungi, and some bacteria, and the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway, located in the plastids of plants and utilized by many bacteria. nih.govechelon-inc.com The enzyme farnesyl diphosphate synthase (FPPS) then catalyzes the sequential head-to-tail condensation of two IPP molecules with one DMAPP molecule to yield FPP. nih.govhmdb.ca This molecule stands at a critical juncture in isoprenoid metabolism, serving as the direct substrate for the synthesis of thousands of compounds, including all sesquiterpenes. wikipedia.orgnih.gov

Sesquiterpene Synthase Catalysis

The transformation of the linear FPP molecule into the complex, cyclic structure of this compound is accomplished by a class of enzymes known as sesquiterpene synthases, which are a subgroup of terpene synthases (TPS). mpg.de

The key enzyme responsible for the synthesis of this compound is alpha-longipinene synthase. smolecule.com While some databases list the specific EC number for alpha-longipinene synthase as 4.2.3.80, it is often characterized as an activity of longifolene (B8805489) synthase (EC 4.2.3.58). wikipedia.orgenzyme-database.orgwikipedia.org This enzyme catalyzes the diphosphate-lyase reaction, converting (2E,6E)-farnesyl diphosphate into this compound and diphosphate. wikipedia.org

Research on the enzyme from Norway spruce (Picea abies) has shown that it is often a multi-product enzyme. wikipedia.org While its primary product is longifolene, it also produces this compound, which can constitute approximately 15% of the total sesquiterpene products, along with smaller amounts of other compounds like longicyclene. wikipedia.orggenome.jp This product promiscuity is a common feature of many terpene synthases. beilstein-journals.org

Table 1: Key Enzymes in this compound Biosynthesis

Enzyme Name EC Number Substrate Product(s) Key Function
Farnesyl Diphosphate Synthase (FPPS) 2.5.1.10 IPP, DMAPP Farnesyl Diphosphate (FPP) Catalyzes the formation of the direct precursor for all sesquiterpenes. nih.gov

The conversion of the acyclic FPP into the tricyclic structure of this compound involves a complex cascade of carbocation-driven cyclizations and rearrangements within the enzyme's active site. mpg.deresearchgate.net The process begins with the ionization of FPP, where the diphosphate group departs, generating a farnesyl cation. kegg.jp

The subsequent reaction mechanism is intricate. Mechanistic studies suggest that the formation of this compound may proceed through a himachalyl cation intermediate. beilstein-journals.org From this intermediate, a specific 2,7-ring closure followed by deprotonation at the appropriate carbon atom leads to the formation of the alpha-longipinene skeleton. beilstein-journals.org The enzyme's active site architecture plays a crucial role in guiding this complex series of events, ensuring high stereochemical fidelity. This enzymatic control is paramount for producing the specific (+)-enantiomer, a feat that is challenging to replicate with high selectivity through chemical synthesis.

The production of this compound is ultimately controlled at the genetic level through the expression of terpene synthase (TPS) genes. nih.govchinacrops.org The synthases responsible for producing sesquiterpenes like this compound belong to the TPS-a subfamily, which is one of several classifications within the broader plant TPS gene family. nih.govoup.comoup.com

The expression of these TPS genes is often tightly regulated and can be specific to certain tissues or developmental stages. mpg.de For instance, studies in various plants have shown that TPS genes are differentially expressed in organs such as leaves, roots, and flowers, which corresponds to the specific terpene profiles found in those tissues. mpg.deoup.com Furthermore, the transcription of TPS genes can be induced by external factors, such as herbivore attacks or pathogen infections, as part of the plant's defense response. wikipedia.orgchinacrops.org Functional characterization of TPS genes from species like Norway spruce has been instrumental in understanding the evolution and function of these enzymes in gymnosperms. wikipedia.orgwikipedia.org

Table 2: Research Findings on Terpene Synthase (TPS) Gene Expression

Organism TPS Subfamily Key Finding Reference
Picea abies (Norway Spruce) TPS-d Functional characterization of nine TPS genes, including one that produces longifolene and α-longipinene. wikipedia.org
Matricaria recutita (Chamomile) TPS-a Organ-specific expression of TPS genes correlates with the terpene composition of essential oils in different plant parts. mpg.de
Saccharum spontaneum TPS-a, b, e/f, g Identification of 39 TPS genes, with some showing up-regulated expression in response to biological stress. chinacrops.org

Metabolic Engineering Approaches for Biosynthesis Enhancement

Given the industrial potential of various terpenes, significant research has focused on metabolic engineering to enhance their production in microbial systems. researchgate.net The biosynthesis of this compound can be improved using chassis organisms like Escherichia coli or the yeast Saccharomyces cerevisiae. escholarship.org

These strategies typically involve two main objectives. The first is to increase the available pool of the precursor, FPP. This is achieved by overexpressing key enzymes of the native MVA pathway or introducing an entire heterologous MVA pathway into the host organism. escholarship.org The second objective is to introduce and express the specific gene for alpha-longipinene synthase, which efficiently converts the FPP into the desired product. escholarship.org By optimizing the expression of both the precursor pathway and the terminal synthase enzyme, researchers can redirect the host's metabolic flux towards the high-level production of a target sesquiterpene. researchgate.net Reports on CRISPR-edited Saccharomyces cerevisiae strains engineered to boost FPP supply highlight the potential for achieving industrially relevant titers for sesquiterpene production.

Synthetic Chemistry and Chemical Transformations

Total Synthesis Methodologies

The construction of the sterically congested tricyclo[5.4.0.0²,⁸]undecane core of longipinene, which features contiguous stereocenters, has necessitated the development of innovative and elegant synthetic strategies.

Early total synthesis of (±)-α-longipinene, such as the one reported by Miyashita and Yoshikoshi in 1974, provides insight into foundational strategies for assembling the complex framework. organicchemistrydata.orgresearchgate.net A key retrosynthetic disconnection reveals a cyclodeca-1,5-diene (B80182) precursor, which can be cyclized to form the characteristic bridged tricyclic system. researchgate.net

Key transformations in this and other synthetic approaches include:

Photochemical [2+2] Cycloaddition : A pivotal step in the 1974 synthesis involved the photocyclization of a cyclodeca-1,5-diene derivative to construct the tricyclo[5.3.0.0²,⁸]decane structure, which is a precursor to the longipinene skeleton. organicchemistrydata.orgresearchgate.net The use of photochemical reactions is a powerful tool for accessing complex, strained ring systems that are otherwise difficult to obtain. researchgate.netacs.org

Ring Expansion : Tiffeneau-Demjanov or similar ring expansion methodologies have been employed to convert the five-membered ring within the bicyclic system into the requisite six-membered ring of the final longipinene framework. organicchemistrydata.orgresearchgate.net

Grob Fragmentation : This reaction has been utilized to cleave specific bonds and rearrange the carbon skeleton, demonstrating a sophisticated method for manipulating complex cyclic systems. organicchemistrydata.org

Intramolecular Diels-Alder Reaction : More recent strategies have envisioned the use of an intramolecular Diels-Alder reaction to form the cis-fused 6/7 ring system, showcasing a concise approach to the tricyclic core. researchgate.netlzu.edu.cn

Radical Cyclization : The construction of the unique core has also been achieved using intramolecular radical cyclization reactions, highlighting modern methods for forming challenging carbon-carbon bonds. researchgate.net

The presence of multiple stereocenters in (+)-α-longipinene means that controlling the stereochemical outcome of the synthesis is paramount to obtaining the naturally occurring enantiomer. While early syntheses produced a racemic mixture of α- and β-longipinenes, subsequent efforts have focused on enantioselective methods. researchgate.net

Strategies to achieve stereocontrol include:

Chiral Catalysts : The use of chiral catalysts, such as oxazaborolidines for enantioselective reductions (e.g., Corey-Bakshi-Shibata reduction), can establish key stereocenters early in the synthetic sequence. nih.gov This approach ensures that subsequent transformations build upon a foundation of the correct absolute stereochemistry.

Substrate Control : In many syntheses, the stereochemistry of the starting material or an early intermediate dictates the stereochemical outcome of subsequent reactions. This requires careful planning of the synthetic route to ensure that ring junctions and substituent placements are formed with the desired relative stereochemistry.

Biocatalytic Cyclization : Nature itself provides a blueprint for enantioselectivity. The enzymatic cyclization of farnesyl pyrophosphate by terpene cyclases can produce the longipinene skeleton with high enantiomeric excess, an approach that inspires synthetic chemists and is being explored for biotechnological production.

The synthesis of the longipinene framework is a significant challenge due to its inherent structural features:

Ring Strain : The fused tricyclic system, containing seven, five, and four-membered rings, possesses considerable ring strain, making its construction thermodynamically and kinetically challenging.

Stereochemical Complexity : The molecule has four stereogenic centers, and controlling the relative and absolute stereochemistry of each is a formidable task.

Quaternary Carbon Centers : The presence of a quaternary carbon at one of the bridgehead positions adds a layer of difficulty, as the formation of such sterically hindered centers is often challenging.

Innovations to overcome these challenges have become hallmarks of modern organic synthesis. The application of powerful reactions like intramolecular Diels-Alder cycloadditions, photochemical [2+2] cycloadditions, and radical-mediated cyclizations has enabled more efficient and elegant access to this complex skeleton. organicchemistrydata.orgresearchgate.netresearchgate.netlzu.edu.cn These methods often allow for the rapid assembly of molecular complexity from simpler precursors, a key goal in total synthesis. scripps.edu

Chemical Derivatization and Structural Modifications

(+)-α-Longipinene serves as a versatile starting material for the synthesis of a variety of modified sesquiterpenoids, particularly oxygenated derivatives. sigmaaldrich.com These transformations can alter the molecule's properties and biological activities.

The oxidation of (+)-α-longipinene can be achieved using both chemical reagents and biocatalysts, often with high regioselectivity. These reactions introduce functional groups like hydroxyls and carbonyls, leading to a diverse array of oxygenated derivatives. sigmaaldrich.com

Table 1: Oxidative Transformations of (+)-α-Longipinene

Oxidizing Agent/Biocatalyst Key Products Reference(s)
Lead tetraacetate (Pb(OAc)₄) longi-cis-verbenol, longi-trans-verbenol, longiverbenone, other diols sigmaaldrich.com
Potassium permanganate (B83412) (KMnO₄) Alcohols, ketones, aldehydes
Chromic acid (H₂CrO₄) Alcohols, ketones, aldehydes
Pyridinium chlorochromate (PCC) α-longipinen-7-one researchgate.net
Aspergillus niger (biocatalyst) (+)-(5S)-5,12-dihydroxy-α-longipinene, (-)-(5R)-5,12-dihydroxy-α-longipinene, (+)-12-hydroxy-α-longipinen-5-one sigmaaldrich.comjst.go.jp

The biotransformation using the fungus Aspergillus niger is particularly noteworthy for its ability to perform regioselective hydroxylations at positions that are difficult to functionalize with traditional chemical methods, yielding novel terpenoids. jst.go.jp

Reductive processes on (+)-α-longipinene and its oxygenated derivatives offer pathways to other modified sesquiterpenes. The double bond within the α-longipinene structure can be reduced, altering the compound's stability and reactivity.

Furthermore, the oxygenated derivatives produced via oxidation can be subjected to reduction. For example, carbonyl groups of ketones and aldehydes can be reduced back to hydroxyl groups, often with stereochemical control. A common and powerful reagent for such transformations is lithium aluminum hydride (LiAlH₄).

Table 2: Reductive Transformations of Longipinene and its Derivatives

Reagent Substrate Type Product Type Reference(s)
Lithium aluminum hydride (LiAlH₄) α-Longipinene double bond Reduced sesquiterpene (fewer double bonds)
Lithium aluminum hydride (LiAlH₄) Ketones, Aldehydes Alcohols ic.ac.ukdavuniversity.orgpearson.com

Lithium aluminum hydride is a potent reducing agent capable of reducing a wide range of functional groups, including aldehydes, ketones, esters, and carboxylic acids, to the corresponding alcohols. pearson.commasterorganicchemistry.com This reactivity allows for the conversion of oxidized longipinene derivatives into their corresponding reduced forms, further expanding the library of accessible compounds derived from the (+)-α-longipinene scaffold.

Electrophilic and Nucleophilic Additions (e.g., Halogenation)

The double bond in the (+)-alpha-longipinene structure is a site of reactivity, particularly for electrophilic addition reactions. In these reactions, an electrophile attracts the loosely held pi (π) electrons of the double bond, initiating a transformation. rutgers.edu The addition of hydrogen halides is a characteristic example of this reactivity.

One of the notable electrophilic addition reactions involving this compound is its hydrochlorination. When this compound is treated with dry hydrogen chloride in ether at low temperatures (-18°C), it undergoes a Wagner-Meerwein rearrangement to form (+)-longibornyl chloride. scispace.com This transformation is analogous to the conversion of α-pinene to bornyl chloride. scispace.com The reaction proceeds via the protonation of the double bond to form a carbocation intermediate, which then rearranges to a more stable structure before the chloride ion attacks. This rearrangement is a key feature, highlighting the intricate and often complex reaction pathways of bridged polycyclic terpenes. scispace.commsu.edu

The reaction of this compound with hydrogen chloride contrasts with that of other sesquiterpenes like copaene, which undergoes cleavage of its four-membered ring under similar conditions. scispace.com This difference underscores how subtle changes in the polycyclic framework can dramatically influence the course of a reaction. While general substitution reactions like chlorination and bromination are possible for this compound, leading to halogenated derivatives, the specific outcomes and yields depend heavily on the reaction conditions and reagents used.

Due to the electron-rich nature of the alkene, it is not susceptible to direct attack by nucleophiles. Nucleophilic additions typically require an electrophilic center, such as a carbonyl group, which is absent in the parent this compound molecule. uobasrah.edu.iqnumberanalytics.com Therefore, the chemistry of its double bond is dominated by electrophilic additions.

ReactantReagent(s)ConditionsProductReference
This compoundDry Hydrogen Chloride (HCl)Ether, -18°C(+)-Longibornyl chloride scispace.com
Table 1: Example of Electrophilic Addition to this compound.

Isomerization and Rearrangement Reactions

The carbon skeleton of this compound is prone to isomerization and rearrangement, particularly under acidic conditions. These transformations can lead to a remarkable diversity of molecular structures and are a focal point of synthetic studies involving this compound. The specific product distribution is highly dependent on the nature of the acid catalyst—whether it is a protonic, Lewis, or heterogeneous acid—and the reaction conditions. nih.govresearchgate.net

Research on longipinene derivatives isolated from Santolina viscosa has shown that acid catalysis can induce three main types of transformations:

Double Bond Isomerization : The simplest reaction involves the migration of the double bond within the longipinene skeleton, preserving the core structure. nih.govresearchgate.net

Rearrangement to a Longibornane Skeleton : This transformation involves the expansion of the four-membered ring to form a new five-membered ring, resulting in a longibornane-based structure. nih.govresearchgate.net This type of rearrangement is also observed in the synthesis of (+)-trans-himachalenes, where a bifunctional longibornane derivative is prepared from ω-bromolongifolene through an acid-catalyzed rearrangement. arkat-usa.org

Ring-Opening to a Himachalane (B1243107) Skeleton : A more profound rearrangement involves the opening of the four-membered ring, leading to the formation of structures with a himachalane-based skeleton. nih.govresearchgate.net

The choice of catalyst can selectively favor one pathway over others. For instance, treating a longipinene derivative with the zeolite Y-CBV 720 catalyst can produce a mix of products, including those with isomerized double bonds and rearranged himachalane skeletons. nih.gov In contrast, using indium(III) chloride (InCl₃) as a catalyst can be regiospecific, directing the reaction towards the formation of a longibornane structure. nih.govresearchgate.net Similarly, the rearrangement of the related sesquiterpene longifolene (B8805489) to isolongifolene (B72527) is readily achieved with strong protic acids like H₂SO₄ or Lewis acids like BF₃–Et₂O. wordpress.com Further reaction under more severe conditions can lead to aromatic tetralin derivatives. wordpress.com

These skeletal rearrangements are not just chemical curiosities; they represent powerful tools in synthetic organic chemistry for accessing diverse and complex molecular architectures from a single, naturally abundant starting material. nih.govresearchgate.net

Starting MaterialCatalyst/ReagentMajor Product Type(s)Reference
Longipinene derivatives (from Santolina viscosa)Zeolite Y-CBV 720Double bond isomerization products, Himachalane skeleton nih.gov
Longipinene derivatives (from Santolina viscosa)H₆SiW₁₂O₄₁Longibornane skeleton, Himachalane skeleton nih.gov
Longipinene derivatives (from Santolina viscosa)Indium(III) chloride (InCl₃)Longibornane skeleton (regiospecific) nih.govresearchgate.net
LongifoleneBF₃–Et₂O or H₂SO₄Isolongifolene wordpress.com
ω-BromolongifoleneAcid-catalyzedLongibornane derivative arkat-usa.org
Table 2: Examples of Acid-Catalyzed Rearrangements of Longipinene and Related Compounds.

Biotransformation and Semisynthetic Approaches

Microbial Transformation Studies

Microorganisms are widely employed as biocatalysts for the structural modification of complex molecules like sesquiterpenes. Whole-cell biotransformations utilize the inherent enzymatic machinery of fungi and bacteria to introduce functional groups, often with high selectivity, under mild reaction conditions.

Fungi, particularly from the Aspergillus genus, are well-regarded for their capacity to hydroxylate and oxidize terpenoid skeletons. Research into the biotransformation of (+)-alpha-longipinene using the filamentous fungus Aspergillus niger (NBRC 4414) has demonstrated its ability to perform regioselective oxidation of this sesquiterpene hydrocarbon. researchgate.netresearchgate.net

In one key study, incubation of this compound with a culture of A. niger resulted in its conversion into three new, previously undescribed terpenoids. researchgate.net This transformation highlights the fungus's ability to introduce both hydroxyl and carbonyl functionalities onto the longipinene framework. The structures of these metabolites were elucidated using comprehensive spectroscopic analysis, including NMR, IR, and mass spectrometry. researchgate.net

The biotransformation yielded the following compounds:

(+)-(5S)-5,12-dihydroxy-alpha-longipinene

(-)-(5R)-5,12-dihydroxy-alpha-longipinene

(+)-12-hydroxy-alpha-longipinen-5-one

This process showcases the catalytic versatility of A. niger, which can introduce functional groups at two different positions (C-5 and C-12) on the molecule. researchgate.net

Bacterial systems, especially genetically engineered strains of Escherichia coli, offer a more controlled environment for biotransformation. qut.edu.au Recent advancements have focused on developing recombinant E. coli as whole-cell biocatalysts for the specific oxidation of sesquiterpenes. smolecule.com

A notable example is the use of a recombinant E. coli system expressing cytochrome P450 monooxygenase (CYP264B1) from the myxobacterium Sorangium cellulosum So ce56. researchgate.netuni-saarland.de This system was optimized for the oxidation of this compound. Researchers addressed challenges such as the substrate's high volatility and the efficiency of the P450 redox partner by incorporating 2-hydroxypropyl-β-cyclodextrin (HPβCD) to complex with the sesquiterpene and by using an alternative ferredoxin reductase. researchgate.net

These optimizations led to a significant improvement in the conversion of this compound, achieving an efficiency of 82.1%. researchgate.net The primary product of this bacterial biotransformation was identified as 12-hydroxy-α-longipinene, which was produced at a yield of 54.2 mg/L in a 200 mL scale reaction. researchgate.net This demonstrates the potential of engineered bacterial systems for producing specific, oxygenated derivatives of this compound. researchgate.netnih.gov

Enzymatic Derivatization for Novel Compound Generation

Isolating the specific enzymes responsible for transformations allows for more precise control over reaction outcomes. Terpene synthases and cyclases are key enzymes in the natural biosynthesis of the terpene scaffold, while tailoring enzymes like cytochrome P450 monooxygenases are responsible for subsequent functionalization. google.com

The biosynthesis of this compound itself is facilitated by the enzyme alpha-longipinene synthase, which catalyzes the cyclization of the acyclic precursor, farnesyl diphosphate (B83284). smolecule.comenzyme-database.org Beyond its formation, the derivatization of the this compound skeleton is of significant interest. Cytochrome P450 monooxygenases, such as the CYP264B1 enzyme utilized in recombinant E. coli, are particularly powerful tools for this purpose. researchgate.netbeilstein-journals.org These enzymes are capable of catalyzing a wide variety of reactions, most notably the insertion of an oxygen atom into a C-H bond to form an alcohol, a reaction that is often a precursor to further oxidation. uni-saarland.de The generation of 12-hydroxy-α-longipinene is a direct result of this type of enzymatic activity. researchgate.net

Regio- and Stereoselectivity in Biotransformations

A primary advantage of biocatalysis is the high degree of selectivity that enzymes can achieve. wiley-vch.de This is a direct consequence of the well-defined three-dimensional structure of an enzyme's active site, which binds the substrate molecule in a specific orientation, thereby directing the chemical reaction to a particular location (regioselectivity) and controlling the spatial arrangement of the new functional group (stereoselectivity).

The biotransformation of this compound by Aspergillus niger is a clear illustration of these principles. researchgate.net

Regioselectivity : The fungus selectively introduced functional groups at the C-5 and C-12 positions of the longipinene core, leaving the rest of the molecule untouched. researchgate.netresearchgate.net

Stereoselectivity : At the C-5 position, the hydroxylation resulted in the formation of two distinct diastereomers, (+)-(5S)-5,12-dihydroxy-alpha-longipinene and (-)-(5R)-5,12-dihydroxy-alpha-longipinene, indicating that while the enzyme system can target the C-5 position, its control over the stereochemical outcome is not absolute, leading to multiple products. researchgate.net

This high selectivity is a significant benefit over many traditional chemical methods, which often produce a complex mixture of isomers that are difficult and costly to separate.

Comparative Analysis of Biotransformation vs. Chemical Synthesis

Both biotransformation and conventional chemical synthesis can be used to modify this compound, but they present different sets of advantages and disadvantages. tandfonline.com

Chemical Synthesis approaches, such as acid-catalyzed rearrangements or oxidation with chemical reagents like lead tetraacetate, are often scalable and can achieve high conversion rates in relatively short reaction times. However, these methods frequently require harsh reaction conditions, may generate hazardous waste, and often exhibit poor selectivity, leading to the formation of multiple byproducts. researchgate.net Achieving high enantioselectivity in chemical synthesis can be particularly challenging and may require complex, multi-step procedures or expensive chiral catalysts.

Advanced Analytical Methodologies for Structural and Purity Assessment

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural elucidation of (+)-α-longipinene, providing detailed information about its molecular framework, functional groups, and atomic connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the intricate structure of (+)-α-longipinene. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are utilized to assign the proton (¹H) and carbon (¹³C) signals and to establish the connectivity between atoms.

Key ¹H NMR signals for α-longipinene include those for the three methyl groups attached to saturated carbon atoms, one methyl group linked to a double bond, and one olefinic proton. scispace.com 2D NMR experiments, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are crucial for confirming the stereochemistry and for the complete structural assignment, especially when analyzing complex mixtures. For instance, in derivatives of longipinene, detailed 1D and 2D NMR data have been instrumental in elucidating their structures. researchgate.netresearchgate.net The conformation of longipinene derivatives has been established using proton coupling constants from their NMR spectra. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Longipinene Derivatives

Position δC (ppm) δH (ppm), multiplicity (J in Hz) Key Correlations
1 202.9 C
2 122.9 5.80 sext (1.5) CH
3 170.0 C
4 48.0 2.70 br d (6.5) CH
5 65.6 2.30 br s CH
6 36.8 C
7 69.8 5.43 d (11.4) CH
8 71.1 5.34 dd (11.4, 3.0) CH
9 75.1 3.83 d (3.0) CH
10 55.5 C
11 52.2 3.15 br d (6.5) CH
12 19.9 1.10 s CH₃
13 26.5 0.87 s CH₃
14 21.8 1.14 s CH₃
15 23.4 2.04 d (1.5) CH₃

Data adapted from a study on a longipinene derivative and is for illustrative purposes. researchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of α-longipinene shows characteristic absorptions for its trisubstituted double bond at approximately 1660 cm⁻¹ and 785 cm⁻¹. scispace.com These peaks are indicative of the C=C stretching and C-H out-of-plane bending vibrations, respectively. The spectrum also displays C-H stretching vibrations around 2900 cm⁻¹. The comparison of the IR spectrum of α-longipinene with that of α-pinene reveals similarities, aiding in its structural characterization. scispace.com

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. For (+)-α-longipinene, the molecular formula is C₁₅H₂₄, corresponding to a molecular weight of 204.35 g/mol . nih.gov Electron ionization mass spectrometry (EI-MS) of α-longipinene shows a characteristic fragmentation pattern, with major peaks observed at specific mass-to-charge ratios (m/z), such as a top peak at m/z 119 and a second highest at m/z 105. nih.govnist.govmassbank.eu

High-Resolution Mass Spectrometry (HRMS) offers precise mass measurements, allowing for the unambiguous determination of the elemental composition of the molecule and its fragments. mdpi.com This technique has been crucial in confirming the molecular formulas of new longipinene derivatives. mdpi.comresearchgate.net

X-ray Crystallography for Absolute Stereochemistry

X-ray crystallography is the definitive method for determining the three-dimensional structure and absolute stereochemistry of a crystalline compound. d-nb.infonih.govmit.edu While crystallizing small, non-functionalized molecules like (+)-α-longipinene can be challenging, the formation of derivatives or co-crystals can facilitate this analysis. d-nb.info For many longipinene derivatives, single-crystal X-ray diffraction has been successfully employed to confirm their structures and establish their absolute configurations. researchgate.netresearchgate.netresearchgate.netmdpi.com This technique provides irrefutable proof of the spatial arrangement of atoms within the molecule.

Chromatographic Separation and Quantification

Chromatographic techniques are essential for the isolation, purification, and quantification of (+)-α-longipinene from complex mixtures, such as essential oils.

Gas Chromatography (GC) with Various Detectors (e.g., FID, MS)

Gas chromatography (GC) is the premier technique for analyzing volatile compounds like (+)-α-longipinene. When coupled with a Flame Ionization Detector (FID), GC provides quantitative information about the concentration of the compound in a sample. edu.krdresearchgate.net For qualitative analysis and definitive identification, GC is often coupled with a Mass Spectrometer (GC-MS). phcogres.commdpi.comresearchgate.net This combination allows for the separation of components in a mixture, followed by their individual mass spectral analysis, enabling positive identification by comparing the obtained spectra with library data. nih.govphcogres.com

The retention index of a compound is a key parameter in GC analysis. For α-longipinene, the Kovats retention index on a standard non-polar column is reported to be around 1358. nih.gov The use of chiral GC columns allows for the separation of enantiomers, which is critical for determining the enantiomeric purity of (+)-α-longipinene. Fast GC methods have also been developed to increase sample throughput for the analysis of monoterpenes and other volatile organic compounds. copernicus.org

Table 2: Gas Chromatography Data for α-Longipinene

Analytical Method Column Type Retention Time (min) Relative Abundance (%) Reference
GC-MS Rtx-5MS Not Specified 0.64 mdpi.com
GC-MS Not Specified 13.429 5.06 phcogres.com

Data is context-dependent and varies with experimental conditions.

Liquid Chromatography (LC) Techniques (e.g., UPLC)

Ultra-Performance Liquid Chromatography (UPLC) has emerged as a powerful tool for the analysis of terpenes, offering significant advantages over traditional High-Performance Liquid Chromatography (HPLC). researchgate.net The use of smaller particle sizes in UPLC columns (typically under 2 µm) results in higher efficiency, improved resolution, and faster analysis times. jascoinc.com For a compound like (+)-alpha-Longipinene, which may be present in complex matrices such as essential oils, the enhanced separation power of UPLC is crucial. nih.gov

A study detailing the analysis of terpenes in plant extracts utilized a UPLC system coupled with a mass spectrometer (MS), a technique known as UPLC-MS. thermofisher.com This combination provides not only retention time data but also mass-to-charge ratio information, aiding in the definitive identification of compounds. For instance, in a metabolomic approach to identify compounds in Artemisia annua, UPLC coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS) successfully identified α-Longipinene among numerous other sesquiterpenoids based on its retention time and mass spectral data. nih.gov

Method development for UPLC analysis of this compound would involve the optimization of several parameters to achieve baseline separation from other terpenes. Key considerations include the choice of stationary phase, mobile phase composition, and gradient elution profile. C18 and C30 columns are commonly used for terpene analysis, with the selection depending on the polarity of the target analytes. thermofisher.com A typical mobile phase for terpene analysis might consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with additives such as formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency in MS detection. thermofisher.com

**Table 1: UPLC-Q-TOF-MS Data for the Identification of α-Longipinene in *Artemisia annua***
CompoundMolecular FormulaObserved m/z [M+H]⁺Retention Time (min)Key Fragment Ions
α-LongipineneC₁₅H₂₄205.196310.33191.1799, 175.1473, 161.1316
Data sourced from a metabolomic study of Artemisia annua. nih.gov

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) presents a compelling alternative to both gas chromatography (GC) and HPLC for the analysis and purification of terpenes like this compound. nih.govwaters.com SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. longdom.org This technique is particularly well-suited for the separation of non-volatile and thermally labile compounds that are challenging to analyze by GC. longdom.org

The low viscosity and high diffusivity of supercritical fluids lead to faster analysis times and higher efficiency compared to HPLC. longdom.orgchromatographytoday.com Furthermore, SFC is considered a "greener" technology due to the reduced consumption of toxic organic solvents. longdom.orgchromatographyonline.com For the separation of terpenes, which are often of low to medium polarity, SFC offers excellent selectivity. nih.gov The addition of a small amount of a polar organic solvent, or "modifier," such as methanol or ethanol, to the CO₂ mobile phase allows for the fine-tuning of retention and selectivity. chromatographyonline.com

SFC has been shown to be particularly effective for the chiral separation of terpenoids when used with chiral stationary phases (CSPs). nih.gov This capability is crucial for the analysis of enantiomeric compounds like this compound. The technique's scalability also makes it suitable for preparative applications, allowing for the isolation of pure enantiomers. waters.com

Table 2: Comparison of Chromatographic Techniques for Terpene Analysis
FeatureUPLCSFC
Primary Mobile Phase Liquid (e.g., water, acetonitrile, methanol)Supercritical Fluid (typically CO₂) with organic modifier
Analysis Speed FastVery Fast longdom.org
Solvent Consumption Moderate to HighLow longdom.org
Operating Pressure HighHigh
Operating Temperature Ambient to Moderately ElevatedNear-critical temperature of mobile phase waters.com
Suitability for Volatile Compounds LimitedGood waters.com
Environmental Impact HigherLower ("Greener") longdom.org

Methods for Enantiomeric Excess Determination

Determining the enantiomeric excess (ee) of a chiral compound like this compound is essential to ascertain its optical purity. The ee is a measure of the degree to which one enantiomer is present in greater quantity than the other in a mixture. chemistrysteps.com Chromatographic methods are at the forefront of enantiomeric excess determination.

Chiral chromatography, using either HPLC or SFC, is the most common approach. nih.govvt.edu This involves the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs are widely used for the chiral resolution of various compounds, including terpenoids. nih.gov The separated enantiomers are then detected, and the peak areas are used to calculate the enantiomeric excess using the following formula:

ee (%) = [ (Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer) ] x 100

For this compound, a successful chiral separation would result in two distinct peaks corresponding to the (+) and (-) enantiomers. The integration of these peaks allows for the precise quantification of the enantiomeric composition. The development of a robust chiral separation method requires screening different CSPs and mobile phase compositions to achieve baseline resolution (Rs ≥ 1.5).

In addition to chromatographic methods, chiroptical techniques such as circular dichroism (CD) spectroscopy can also be employed for determining enantiomeric excess. nih.gov This technique measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The magnitude of the CD signal is proportional to the concentration and enantiomeric excess of the compound. nih.gov

Biological Activities and Molecular Mechanisms of Action

Antimicrobial Properties

(+)-alpha-Longipinene has been identified as a component in various essential oils exhibiting antimicrobial effects. smolecule.comresearchgate.net Its activity has been observed against a spectrum of bacteria and fungi.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Table 1: Antibacterial Activity of Essential Oils Containing this compound

Essential Oil SourceBacterial Strains TestedMIC RangeReference
Monticalia andicolaStaphylococcus aureus ATCC 25923, Enterococcus faecalis ATCC 29212, Escherichia coli ATCC 25992, Klebsiella pneumoniae ATCC 23357, Pseudomonas aeruginosa ATCC 2785310-150 µg/mL nih.gov
Monticalia greenmanianaStaphylococcus aureus ATCC 25923, Enterococcus faecalis ATCC 19433, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, Klebsiella pneumoniae ATCC 2595575-6000 ppm researchgate.net

Antifungal Activities

This compound has demonstrated significant antifungal properties, particularly against the pathogenic yeast Candida albicans. nih.gov Research has shown that this compound, a major component of cascarilla bark oil and helichrysum oil, can markedly inhibit biofilm formation by C. albicans without affecting the growth of planktonic cells. nih.govresearchgate.net This anti-biofilm effect is largely attributed to the inhibition of hyphal formation, a crucial virulence factor for C. albicans. nih.govresearchgate.netfrontiersin.org Furthermore, studies have indicated that this compound can act synergistically with other compounds, such as linalool, to reduce biofilm formation. nih.govresearchgate.net The essential oil of Clausena lansium pericarps, which contains this compound, also displayed noteworthy antifungal activity against various Candida species. mdpi.com

Potential Antiviral Interactions (e.g., molecular docking studies)

Currently, there is limited direct experimental evidence for the antiviral activity of this compound. However, the broader field of natural compounds is being explored for potential antiviral agents. oamjms.eu Molecular docking studies are a computational method used to predict the binding affinity between a ligand (like this compound) and a protein target, which can suggest potential inhibitory activity. oamjms.euresearchgate.net While specific molecular docking studies focusing solely on this compound and viral proteins are not extensively reported in the provided search results, the potential for natural sesquiterpenes to interact with viral targets remains an area of interest for future research. colab.wsbvsalud.org

Proposed Mechanisms of Microbial Inhibition

The primary proposed mechanism for the antimicrobial action of this compound and other terpenes involves the disruption of microbial cell membranes. researchgate.net This disruption can lead to increased membrane permeability and leakage of essential intracellular components, ultimately resulting in cell death. For Candida albicans, the inhibition of the yeast-to-hyphal transition is a key mechanism of action. nih.govfrontiersin.org This morphological change is critical for biofilm formation and virulence, and its inhibition significantly reduces the pathogenicity of the fungus. nih.govresearchgate.netfrontiersin.org

Anti-inflammatory Modulations

This compound has also been investigated for its anti-inflammatory properties.

Inhibition of Inflammatory Cytokine Production (in vitro)

In vitro studies have demonstrated that this compound can modulate inflammatory responses by inhibiting the production of key inflammatory mediators. Research on fractions of essential oil from Pinus koraiensis wood, containing this compound, showed a significant reduction in the production of inflammatory cytokines in lipopolysaccharide (LPS)-stimulated cells. nih.gov Specifically, these fractions were found to downregulate the expression of pro-inflammatory cytokines. Further studies have indicated that certain terpenes can inhibit key enzymes in inflammatory pathways, such as lipoxygenase (5-LOX). The inhibition of pro-inflammatory cytokines like interleukin-6 (IL-6) is a significant aspect of the anti-inflammatory effects of some natural compounds. nih.govunivr.it Cytokine-specific inhibitors are a key area of research for treating inflammatory conditions. mdpi.com

Antioxidant Capacities

The antioxidant properties of this compound have been investigated through various in vitro and cellular assays, suggesting a role in combating oxidative stress.

Free Radical Scavenging Assays (e.g., DPPH, ABTS, FRAP)

The capacity of this compound to scavenge free radicals has been evaluated using standard assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), and Ferric Reducing Antioxidant Power (FRAP) tests. nih.govnih.govjapsonline.com

Contribution to Cellular Redox Homeostasis

Beyond direct radical scavenging, this compound may contribute to cellular redox homeostasis by influencing endogenous antioxidant defense systems. Sesquiterpenes, including α-longipinene, are found in many plants with recognized antioxidant activities and are thought to act as free radical scavengers, which can protect crucial defense enzymes from oxidative damage. nih.gov

Research on plant extracts containing various bioactive compounds, including sesquiterpenes, has shown an enhancement of cellular antioxidant defenses. This can occur through the upregulation of antioxidant enzymes such as catalase and heme oxygenase-1 in stimulated macrophage cells. researchgate.net This upregulation helps to reduce the levels of reactive oxygen species (ROS) within the cells. While these findings point to a potential mechanism, further research is needed to specifically attribute these effects to this compound and to fully understand its role in maintaining cellular redox balance.

Enzyme Inhibition Studies (e.g., alpha-amylase)

This compound has been identified as an inhibitor of α-amylase, a key enzyme in carbohydrate metabolism. The inhibition of α-amylase can slow down the digestion of starches, leading to a reduced postprandial glucose level, which is a therapeutic target in the management of type 2 diabetes.

A study focused on screening for α-amylase inhibitors from the essential oil of Cedrus deodara cones identified longipinene as a potential active compound. Through experimental verification, it was determined that longipinene exhibited α-amylase inhibitory activity with an IC50 value of 34.47 ± 0.54 μg/mL. ebi.ac.uk In contrast, the essential oil of Nigella sativa, which also contains α-longipinene, showed α-amylase inhibition with a higher IC50 value of 0.809 mg/ml, indicating that the pure compound is likely more potent than the oil mixture. researchgate.net

Table 2: α-Amylase Inhibitory Activity of Longipinene

SourceCompoundIC50 Value
Cedrus deodara essential oilLongipinene34.47 ± 0.54 μg/mL
Nigella sativa essential oilEssential Oil0.809 mg/mL

Insecticidal and Biocidal Potentials

Research has indicated that this compound and related longipinene derivatives possess notable insecticidal and biocidal properties. These compounds have been investigated for their potential as natural pesticides.

Studies on longipinenes from Santolina viscosa have demonstrated moderate to high insecticidal activity against insects such as Rhopalosiphum padi and Myzus persicae. researchgate.net Furthermore, this compound has been identified as a repellent compound against the mosquito species Anopheles gambiae. researchgate.net

In addition to its repellent and insecticidal effects, this compound plays a role in insect chemical communication. It has been identified as a major component of the aggregation pheromone of the female Asian longhorn beetle (Anoplophora glabripennis), attracting both males and females of the species. ncsu.edu

While specific LD50 (lethal dose, 50%) values for pure this compound are not widely reported, studies on essential oils containing this compound provide an indication of its potential. For example, the essential oil of Rhododendron anthopogonoides, which contains longipinene, was tested for contact toxicity against the maize weevil (Sitophilus zeamais), with the crude oil having an LD50 value of 11.67 μ g/adult . semanticscholar.org

Mechanistic Investigations through Computational Chemistry

Computational chemistry has become an invaluable tool for exploring the mechanistic basis of the biological activities of natural compounds like this compound. Techniques such as molecular docking and molecular dynamics (MD) simulations have been employed to predict and analyze the interactions between this compound and various biological targets.

Molecular docking studies have been used to investigate the binding of longipinene to the active site of α-amylase. These studies revealed a favorable binding energy of -5.93 kcal/mol, with the compound fitting completely into the enzyme's active site, which supports the experimental findings of its inhibitory activity. ebi.ac.uk

In the context of its antioxidant potential, computational approaches have also been applied. A recent study (2025) utilized virtual screening and molecular docking to assess the interaction of α-longipinene with xanthine (B1682287) oxidase (XO), an enzyme that generates reactive oxygen species. researchgate.net The results indicated that α-longipinene is a strong bioactive molecule with a high binding affinity for XO. Subsequent 100 ns MD simulations suggested that α-longipinene forms a stable complex with the active site residues of XO, maintaining consistent interactions. researchgate.net Such computational models, often using software like AutoDock Vina and GROMACS, are crucial for understanding the ligand-receptor binding that underpins the compound's biological effects. nih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is widely employed to screen for potential bioactive compounds by estimating the binding affinity and interaction patterns between a ligand, such as this compound, and a target protein. researchgate.net

Several studies have utilized molecular docking to investigate the interaction of α-longipinene with various protein targets. For instance, in a study targeting xanthine oxidase (XO), an enzyme involved in oxidative stress-related diseases, α-longipinene was identified as a strong bioactive molecule with high binding affinity. nih.gov The docking analysis, performed using PyRx, suggested that α-longipinene, along with other phytocompounds, could be a potent inhibitor of XO. nih.gov

Another study focused on chorismate synthase from Listeria monocytogenes, a key enzyme in the biofilm formation pathway. nih.gov Through molecular docking of 30 ligands from Nigella sativa, α-longipinene emerged as the top candidate with the most favorable binding interactions with the enzyme's active site. nih.govresearchgate.net This suggests its potential as an antibiofilm agent against this foodborne pathogen. nih.gov

Furthermore, the interaction of (+)-α-longipinene with an odorant binding protein (OBP) from Dastarcus helophoroides (DhelOBP21) was investigated. ijbs.com Molecular docking revealed that hydrophobic interactions are a major driving force in the binding mechanism. ijbs.com The study also highlighted the influence of ligand molecular volume and pH on binding affinity, with most ligands showing a lower binding ability at pH 5.0 compared to pH 7.4, except for (+)-α-longipinene and (-)-caryophyllene oxide. ijbs.com

These docking studies collectively indicate that this compound has the potential to interact with a range of biological targets, primarily through hydrophobic interactions within the binding pockets of proteins. The specific residues involved in these interactions can be identified, providing a basis for understanding the compound's mechanism of action at a molecular level.

Target ProteinOrganism/DiseaseKey Findings from Molecular Docking
Xanthine Oxidase (XO)Oxidative StressIdentified as a strong bioactive molecule with high binding affinity. nih.gov
Chorismate SynthaseListeria monocytogenesUnveiled as the best hit among 30 ligands, suggesting antibiofilm potential. nih.gov
Odorant Binding Protein (DhelOBP21)Dastarcus helophoroidesBinding is primarily driven by hydrophobic interactions and influenced by molecular volume. ijbs.com
α-amylaseNot specifiedIndicated potential inhibitory activity with a low binding energy. researchgate.net

Molecular Dynamics Simulations for Binding Stability

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules. In the context of ligand-protein interactions, MD simulations provide insights into the stability and dynamics of the complex over time, complementing the static picture provided by molecular docking.

In the investigation of xanthine oxidase inhibitors from Plumeria essential oil, the top four compounds identified through docking, including α-longipinene, were subjected to 100-nanosecond MD simulations. nih.gov The results revealed that the α-longipinene-XO complex was stable and maintained consistent interactions with the active site residues throughout the simulation. nih.gov This stability suggests that α-longipinene can form a lasting and effective interaction with the enzyme. nih.gov

Similarly, a study on potential therapeutic agents for Polycystic Ovary Syndrome (PCOS) utilized 200-nanosecond MD simulations to validate the binding of selected phytochemicals, including alpha-longipinene, to target genes. farmaciajournal.com The stability of the ligand-protein complexes observed in these simulations supported the initial docking results and suggested their potential therapeutic application. farmaciajournal.com

The stability of a ligand-protein complex is often assessed by analyzing parameters such as the root-mean-square deviation (RMSD) and the number of hydrogen bonds formed over the course of the simulation. For instance, in the PCOS study, the analysis of hydrogen bond interactions during the MD trajectories helped to understand the binding affinity of the ligands to their protein targets. farmaciajournal.com These simulations confirm the stability of the interactions predicted by docking and provide a more dynamic understanding of the binding event.

Simulation DetailTarget Protein/SystemKey Findings from Molecular Dynamics
100 ns MD SimulationXanthine Oxidase (XO)The α-longipinene-XO complex was stable, maintaining consistent interactions. nih.gov
200 ns MD SimulationPolycystic Ovary Syndrome (PCOS) target genesValidated the strong binding interactions of phytochemicals, including alpha-longipinene. farmaciajournal.com

Density Functional Theory (DFT) Calculations for Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. dergipark.org.tr It is often used to calculate various electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). dergipark.org.trrsc.org The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. dergipark.org.tr

While specific DFT studies solely focused on this compound are not extensively available in the provided search results, the principles of DFT are broadly applicable to understanding its electronic characteristics. DFT calculations can predict electronic properties that influence a molecule's reactivity. Generally, a large HOMO-LUMO gap indicates high chemical stability and low reactivity, whereas a small gap suggests the molecule is more reactive and prone to donating electrons. dergipark.org.tr

For sesquiterpenes and other natural products, DFT calculations have been used to corroborate structural elucidations and to understand reaction mechanisms. mdpi.com For example, computational theoretical calculations of ¹³C NMR spectra, often performed using DFT, have been used to support the structural identification of new compounds derived from longipinenes. mdpi.comresearchgate.net

The application of DFT can also extend to predicting the sites of electrophilic and nucleophilic attack within a molecule through Fukui function analysis, which is derived from the electron density changes upon the addition or removal of an electron. mdpi.com This information is valuable for predicting how this compound might interact with biological macromolecules at an electronic level.

Computational MethodProperty CalculatedSignificance for this compound
Density Functional Theory (DFT)HOMO-LUMO energy gap, electronic structure, reactivity indicesProvides insights into chemical stability, reactivity, and potential interaction sites with biological targets. dergipark.org.tr
DFT-based NMR calculations¹³C NMR spectraSupports the structural elucidation of longipinene derivatives. mdpi.comresearchgate.net

Emerging Research Areas and Future Perspectives

Discovery of Novel Bioactive Derivatives from (+)-alpha-Longipinene

The unique tricyclic structure of this compound serves as a valuable scaffold for the generation of novel bioactive derivatives. Research has demonstrated that chemical and biological transformations can yield a variety of oxygenated and rearranged compounds with significant biological potential.

One key area of exploration is the regioselective oxidation of this compound. For instance, using the fungus Aspergillus niger as a biocatalyst, researchers have successfully produced new terpenoids, including (+)-(5S)-5,12-dihydroxy-alpha-longipinene, (-)-(5R)-5,12-dihydroxy-alpha-longipinene, and (+)-12-hydroxy-alpha-longipinen-5-one. researchgate.netsigmaaldrich.com These transformations introduce hydroxyl and ketone functionalities, which can significantly alter the parent molecule's biological activity. Similarly, oxidation with lead tetraacetate can yield a range of products such as longi-cis-verbenol, longi-trans-verbenol, and various dihydroxy derivatives. sigmaaldrich.comsigmaaldrich.com

Furthermore, studies on extracts from Santolina viscosa have led to the isolation of several new longipinene derivatives. researchgate.netmdpi.com These naturally occurring analogues, along with compounds derived from them through acid-catalyzed rearrangements, have shown moderate to high insecticidal activity against aphids like Rhopalosiphum padi and Myzus persicae. mdpi.com The structural modifications observed include isomerization of the double bond and rearrangements to longibornane and himachalane (B1243107) skeletons, highlighting the chemical versatility of the longipinene framework. mdpi.com These findings underscore the potential of this compound as a starting material for developing new biocidal agents. mdpi.com

Advanced Biocatalytic Pathways for Structural Diversification

Advanced biocatalytic methods are at the forefront of creating diverse and novel structures from this compound, offering environmentally friendly alternatives to traditional chemical synthesis. These methods leverage the high selectivity of enzymes to produce specific stereoisomers, which is often crucial for biological activity.

Microbial transformation is a prominent biocatalytic strategy. The use of Aspergillus niger to oxidize this compound is a well-documented example, resulting in hydroxylated derivatives. tandfonline.comresearchgate.net This process highlights the potential of whole-cell biocatalysts to perform complex chemical reactions in a single step.

Recombinant enzyme technology offers even greater control and efficiency. Terpene cyclases, for instance, can be expressed in microbial hosts like Escherichia coli to catalyze the stereoselective cyclization of precursors like farnesyl pyrophosphate into this compound. Furthermore, engineered E. coli whole-cell systems containing cytochrome P450 enzymes, such as CYP264B1, have been developed for the specific oxidation of sesquiterpenes like this compound. acs.org By optimizing these systems, for example through the use of cyclodextrins to improve substrate availability, researchers have significantly increased the conversion rates and yields of desired oxygenated products like 12-hydroxy-α-longipinene. acs.org These biocatalytic pathways not only enable the synthesis of known derivatives but also open the door to creating entirely new molecules with potentially valuable properties.

Comprehensive Elucidation of Molecular Targets and Signaling Pathways

While research into the precise molecular mechanisms of this compound is ongoing, several studies have begun to shed light on its biological targets and the signaling pathways it modulates. It is believed that its effects are mediated through interactions with various cellular components, including enzymes and cell membranes, thereby influencing signal transduction.

In the context of its anti-inflammatory properties, research has indicated that fractions of essential oils containing this compound can significantly reduce the production of inflammatory cytokines. Network pharmacology analyses have further implicated its involvement in complex signaling cascades. For instance, studies have suggested that this compound may interact with key pathways such as the PI3K/Akt/mTOR and HIF-1 signaling pathways, which are crucial in regulating cellular processes like proliferation, apoptosis, and angiogenesis. nih.govaging-us.com

In the field of pest management, this compound has been identified as a component of the pheromone profile of the Asian longhorned beetle (Anoplophora glabripennis), suggesting its role in chemical communication and mate finding. smolecule.comresearchgate.net Its interaction with odorant-binding proteins (OBPs) or chemosensory proteins (CSPs) in the insect's antennae is a likely molecular target, initiating a signal cascade that leads to a behavioral response.

Furthermore, in the context of its antifungal activity against Candida albicans, this compound has been shown to inhibit biofilm formation and hyphal growth. researchgate.net While the exact targets are still being elucidated, it is known to act synergistically with other compounds like linalool, suggesting a multi-target or pathway-based mechanism of action. researchgate.net The Ras1p signaling pathway, a key regulator of virulence in C. albicans, has been identified as a common target for many essential oil components and may be relevant to the action of this compound. researchgate.net

Applications in Specialized Natural Product Fields

The distinct chemical properties and biological activities of this compound and its derivatives have led to their application in several specialized fields of natural product chemistry.

One of the primary applications is in the flavor and fragrance industry, where it is used as a natural fragrance component in perfumes and as a flavoring agent due to its characteristic aroma. smolecule.comforeverest.net

In agriculture, there is growing interest in using this compound derivatives as biocidal agents. Studies have demonstrated the insecticidal and phytotoxic activities of derivatives isolated from Santolina viscosa. mdpi.com For example, certain longipinene derivatives have shown potent inhibition of root growth in plants like ryegrass (Lolium perenne) and lettuce (Lactuca sativa), as well as significant ixocidal and nematicidal activity, positioning them as potential leads for new herbicides and pesticides. mdpi.com

Furthermore, its role as a semiochemical in insects, such as being a component of the Asian longhorned beetle's pheromone blend, opens up applications in pest management through monitoring and mass trapping strategies. smolecule.comresearchgate.net

In the food industry, the antimicrobial properties of this compound have been investigated for its potential as a natural food preservative. smolecule.com Its ability to inhibit the growth of various bacteria and fungi could help extend the shelf life of food products.

Integration of Omics Data for Systems-Level Understanding of Biosynthesis and Functionality

The integration of "omics" technologies, such as genomics, transcriptomics, and metabolomics, is providing a systems-level understanding of the biosynthesis and functional roles of this compound in various organisms.

Transcriptome analysis in plants like pepper (Capsicum annuum) has been instrumental in identifying the genes responsible for terpene biosynthesis. By correlating gene expression data with the accumulation of volatile compounds, researchers have been able to pinpoint specific terpene synthase (TPS) genes that are likely involved in the synthesis of sesquiterpenes, including this compound. nih.gov For example, studies have shown a consistency between the expression levels of certain TPS genes and the accumulation of this compound, suggesting their direct role in its production. nih.gov

Dual RNA-seq analysis, which simultaneously examines the transcriptomes of both a host and its pathogen, has provided insights into the role of this compound in plant defense. In the interaction between Norway spruce and the pathogenic fungus Heterobasidion annosum, higher concentrations of this compound were found in asymptomatic trees, suggesting its involvement in the tree's defense response. d-nb.info Such studies help to unravel the complex molecular dialogue between organisms and the function of specific secondary metabolites in these interactions.

Furthermore, multi-omics data analysis in fungi is being used to predict the functions of putative sesquiterpene synthase genes, which could lead to the discovery of novel enzymes for the biocatalytic production of this compound and its derivatives. beilstein-journals.org By combining genomic information with metabolomic profiling, researchers can build a more complete picture of the metabolic networks that lead to the production of this complex sesquiterpene and understand its ecological and physiological functions.

Sustainable Production Methodologies (e.g., Microbial Cell Factories, Flow Chemistry)

The increasing demand for natural compounds like this compound has spurred the development of sustainable production methodologies that are more efficient and environmentally friendly than traditional extraction from plant sources or total chemical synthesis.

Microbial cell factories are a key focus of this effort. By introducing the relevant biosynthetic genes into microorganisms like Escherichia coli or yeast, it is possible to produce this compound and its derivatives through fermentation. smolecule.com This approach offers several advantages, including the potential for high yields, the use of renewable feedstocks, and the ability to scale up production. mdpi.com For example, recombinant E. coli systems have been engineered not only to produce the parent compound but also to perform subsequent oxidation reactions to create valuable oxygenated derivatives. acs.orgsmolecule.com

Enzyme-assisted extraction (EAE) is another sustainable technique that can improve the efficiency of isolating this compound from its natural plant sources. By using enzymes like cellulases and pectinases to break down the plant cell wall, the release of the desired compound can be enhanced, leading to higher extraction yields under milder conditions. mdpi.com

While not yet widely reported specifically for this compound, flow chemistry represents a promising future direction for its synthesis and modification. This technology involves performing chemical reactions in a continuous flow system rather than in a traditional batch reactor. Flow chemistry offers benefits such as improved reaction control, enhanced safety, and easier scalability, which are all desirable for the industrial production of fine chemicals.

These sustainable methodologies are crucial for meeting the commercial demand for this compound in various industries, from fragrances to pharmaceuticals, while minimizing the environmental impact.

Q & A

Basic: What are the standard protocols for identifying (+)-α-Longipinene in complex natural mixtures?

Answer : Identification typically involves gas chromatography-mass spectrometry (GC-MS) for preliminary screening, followed by nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC) to confirm stereochemistry. Cross-referencing with chiral column chromatography and optical rotation data ensures enantiomeric purity . For reproducibility, detailed experimental conditions (e.g., column type, solvent systems) must be documented to align with peer-reviewed standards .

Advanced: How can researchers address contradictions in reported bioactivity data for (+)-α-Longipinene across studies?

Answer : Discrepancies often arise from variability in assay conditions (e.g., cell lines, solvent controls) or compound purity. A systematic review approach, as outlined in the Cochrane Handbook, is recommended to assess methodological biases (e.g., allocation concealment, blinding) . Meta-analyses should stratify data by experimental parameters (e.g., IC₅₀ values under standardized dosing) to isolate confounding factors .

Basic: What are the primary natural sources of (+)-α-Longipinene, and how are extraction yields optimized?

Answer : The compound is predominantly isolated from Pinus species and Artemisia genera. Steam distillation or supercritical CO₂ extraction are common methods. Yield optimization requires factorial design experiments to test variables like temperature, pressure, and extraction time, with validation via HPLC quantification .

Advanced: What experimental designs are critical for studying (+)-α-Longipinene’s enantioselective synthesis?

Answer : Enantioselective synthesis demands chiral catalysts (e.g., Jacobsen’s salen complexes) and rigorous kinetic resolution monitoring. Advanced techniques include asymmetric cyclopropanation and stereochemical analysis via X-ray crystallography. Researchers must document catalyst loading, reaction kinetics, and ee (enantiomeric excess) calculations to ensure reproducibility .

Basic: How is the stability of (+)-α-Longipinene assessed under varying storage conditions?

Answer : Stability studies use accelerated degradation protocols (e.g., 40°C/75% RH for 6 months) with periodic sampling. Analytical methods like GC-FID or UPLC track degradation products. Data should be analyzed using Arrhenius kinetics to predict shelf-life .

Advanced: What computational methods validate (+)-α-Longipinene’s interactions with biological targets?

Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model ligand-receptor binding. Density functional theory (DFT) calculations predict electronic properties influencing reactivity. Cross-validation with in vitro assays (e.g., SPR binding kinetics) is essential to bridge computational and empirical data .

Basic: What chromatographic techniques resolve (+)-α-Longipinene from structurally similar terpenes?

Answer : High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) achieves baseline separation. Method development should optimize mobile phase composition (e.g., n-hexane:isopropanol gradients) and validate resolution factors (Rₛ ≥ 1.5) .

Advanced: How can metabolomic studies elucidate (+)-α-Longipinene’s role in plant-insect interactions?

Answer : Untargeted metabolomics (LC-QTOF-MS) identifies induced metabolites in herbivore-challenged plants. Behavioral assays (e.g., Y-tube olfactometers) quantify insect attraction/repulsion. Data integration via multivariate analysis (PCA, OPLS-DA) links compound emission patterns to ecological outcomes .

Basic: What spectroscopic benchmarks confirm (+)-α-Longipinene’s structural identity?

Answer : Key NMR peaks include δ 1.68 ppm (geminal dimethyl groups) and δ 5.25 ppm (olefinic protons). IR spectra show C-H stretching (~2900 cm⁻¹) and alkene vibrations (~1640 cm⁻¹). Reference data from authenticated samples must be cited to avoid misidentification .

Advanced: What strategies mitigate batch-to-batch variability in (+)-α-Longipinene isolation?

Answer : Implement quality-by-design (QbD) principles: define critical quality attributes (CQAs) like purity (>98%) and establish design spaces for extraction parameters. Statistical process control (SPC) charts monitor variability, with root-cause analysis (e.g., Fishbone diagrams) addressing deviations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.